tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate
Description
tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate (CAS: 1379812-12-0) is a nitro-substituted azetidine derivative with the molecular formula C₉H₁₄N₂O₄ and a molecular weight of 214.22 g/mol . The compound features a nitromethylene group (-CH=NO₂) attached to the azetidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cycloaddition reactions or as a precursor for bioactive molecules.
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl 3-(nitromethylidene)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUILBAEDWZEMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C[N+](=O)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149706 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-12-0 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(nitromethylene)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Synthetic Route (Based on Patent CN109503449A)
This method outlines a rational and scalable synthetic route with the following steps:
| Step | Reagents & Conditions | Description | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Sodium borohydride in anhydrous methanol | Reduction of precursor compound 1 to compound 2 (alcohol intermediate) | 0°C to room temperature | 1 hour | Not specified |
| 2 | Imidazole, triphenylphosphine, iodine in toluene | Conversion of compound 2 to compound 3 via activation (likely halogenation) | 100°C | 1 hour | Not specified |
| 3 | Urea, sodium nitrite, phloroglucinol in N,N-dimethylformamide (DMF) | Nitro functionalization to yield this compound (compound 4) | 50°C | 4 days | 36.8% overall yield |
Alternative Preparation of 1-tert-Butoxycarbonyl-3-azetidinone Intermediate
Since this compound synthesis often starts from 1-tert-butyloxycarbonyl-3-azetidinone, the preparation of this intermediate is critical.
- Traditional oxidation methods convert 3-hydroxyazetidine derivatives to the ketone using reagents like ethanedioyl chloride, DMSO, and triethylamine. However, these methods suffer from impurity formation and use environmentally unfriendly solvents (dioxane, DMSO).
- An improved method involves the reaction of 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate in methylene chloride with triethylamine, yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in 91% yield. This intermediate can be further converted into the ketone and then to the nitromethylene derivative.
Summary Table of Preparation Methods
Research Findings and Analysis
- The multi-step synthesis involving reduction, halogenation, and nitro functionalization is the most documented and practical route for this compound preparation.
- The overall yield (~37%) reflects the complexity and prolonged reaction times, especially in the nitro functionalization step.
- Alternative methods focus on improving intermediate synthesis efficiency and environmental safety by avoiding toxic solvents and minimizing impurities.
- The nitromethylene group introduction via sodium nitrite and urea in DMF is a key step that requires careful temperature and time control to maximize product formation and purity.
- Alkylation strategies used in related azetidine derivatives highlight the versatility of the azetidine scaffold for functional group modifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 214.22 g/mol
- CAS Number : 1379812-12-0
Reactivity and Stability
Tert-butyl 3-(nitromethylene)azetidine-1-carboxylate exhibits moderate stability under standard conditions but can undergo various chemical reactions typical of azetidine derivatives, including nucleophilic substitutions and ring-opening reactions .
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.
Case Study: Antimicrobial Agents
Research has shown that derivatives of azetidine compounds can act as effective beta-lactamase inhibitors. The synthesis of such compounds often utilizes intermediates like this compound to enhance the efficacy of existing antibiotics against resistant bacterial strains .
Synthetic Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its ability to participate in nucleophilic reactions makes it valuable in creating diverse chemical structures.
Synthetic Pathways
The synthesis of this compound can involve:
- Nucleophilic Substitution : Utilizing its nitromethylene group to react with various nucleophiles.
- Cyclization Reactions : Forming larger cyclic compounds that may exhibit unique biological activities.
Material Science
In material science, this compound can be employed in the development of polymers and other materials due to its functional groups that can enhance material properties.
Example Applications
- Polymer Synthesis : Incorporation into polymer chains to improve mechanical properties or introduce specific functionalities.
- Coatings and Adhesives : Utilization in formulations that require enhanced adhesion or thermal stability.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitromethylene group can participate in redox reactions, affecting cellular pathways and potentially leading to anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to other azetidine derivatives, differing primarily in substituents attached to the azetidine ring. Below is a detailed comparison based on structural features, physicochemical properties, synthetic routes, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties
Biological Activity
tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄N₂O₄
- CAS Number : 1379812-12-0
- Molecular Weight : 186.22 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitromethylene group is known for its role in enhancing the electrophilic character of the compound, which may facilitate interactions with nucleophiles in biological systems.
Biological Activity Overview
Recent studies have indicated that compounds containing azetidine and nitro groups exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cell proliferation in certain cancer cell lines.
- Anti-inflammatory Effects : It has been associated with reducing inflammation markers in vitro.
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | High | Moderate | Low |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Low | High | High |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against various bacterial strains, revealing a significant inhibitory effect on Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL . -
Cancer Cell Proliferation :
In vitro experiments demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a potential therapeutic application in oncology . -
Inflammation Reduction :
A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(nitromethylene)azetidine-1-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via functionalization of tert-butyl azetidine-1-carboxylate precursors. A common approach involves nitromethylenation of tert-butyl 3-oxoazetidine-1-carboxylate using hydroxylamine derivatives. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (a key intermediate) can be prepared by substituting methanol with isopropanol to improve solubility and reaction efficiency . Optimization includes solvent selection (e.g., i-PrOH for reduced by-products), temperature control (0–25°C), and stoichiometric adjustments of nitromethylation reagents. Purity is validated via HPLC (>95%) and NMR (e.g., δ 1.4 ppm for tert-butyl group) .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm regiochemistry via H NMR (e.g., azetidine ring protons at δ 3.5–4.2 ppm) and C NMR (carbonyl at ~155 ppm).
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 257.2 for CHNO).
- IR Spectroscopy : Nitromethylene C=N-O stretch at ~1520 cm.
Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. How should this compound be stored to ensure stability?
Store under inert gas (N or Ar) at 2–8°C in sealed, light-resistant containers. Avoid moisture to prevent hydrolysis of the tert-butyl carbamate group. Degradation products (e.g., free azetidine) can be monitored via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. What safety precautions are required during handling?
Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Acute toxicity data are limited, but structural analogs show skin/eye irritation (H315/H319). In case of exposure, rinse with water for 15 minutes and seek medical attention. Dispose via licensed waste management services .
Advanced Research Questions
Q. How can the introduction of the nitromethylene group be optimized to minimize side reactions?
Mechanistic studies suggest competing pathways during nitromethylenation, such as over-oxidation or dimerization. To suppress these:
Q. How can contradictory spectral data (e.g., NMR shifts) from different synthesis batches be resolved?
Discrepancies may arise from rotameric equilibria or residual solvents. Strategies include:
Q. What are the ecological implications of using this compound in large-scale reactions?
No ecotoxicity data are available, but structural analogs with nitro groups pose risks of soil mobility and bioaccumulation. Mitigation strategies:
Q. How can computational methods aid in predicting reactivity or stability?
Density functional theory (DFT) can model:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
